(5Z)-3-benzyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 623936-37-8
Cat. No.: VC16153936
Molecular Formula: C31H29N3O2S2
Molecular Weight: 539.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623936-37-8 |
|---|---|
| Molecular Formula | C31H29N3O2S2 |
| Molecular Weight | 539.7 g/mol |
| IUPAC Name | (5Z)-3-benzyl-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C31H29N3O2S2/c1-21(2)20-36-27-16-10-15-26(22(27)3)29-24(19-34(32-29)25-13-8-5-9-14-25)17-28-30(35)33(31(37)38-28)18-23-11-6-4-7-12-23/h4-17,19,21H,18,20H2,1-3H3/b28-17- |
| Standard InChI Key | XMEHFZJJNVTJBL-QRQIAZFYSA-N |
| Isomeric SMILES | CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5 |
| Canonical SMILES | CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Chemical Identification and Structural Features
Nomenclature and Stereochemistry
The systematic IUPAC name delineates a thiazolidin-4-one core (2-thioxo-1,3-thiazolidin-4-one) substituted at position 3 with a benzyl group and at position 5 with a methylene bridge linked to a 3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl moiety. The (5Z) configuration specifies the Z-geometry of the exocyclic double bond at position 5, critical for molecular conformation and bioactivity .
Structural Components and Functional Groups
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Thiazolidinone Core: A five-membered ring containing sulfur (S1), nitrogen (N2), and a thiocarbonyl group (C2=S), contributing to electrophilic reactivity and hydrogen-bonding capacity .
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Benzyl Substituent (C3): Enhances lipophilicity and potential π-π stacking interactions with aromatic residues in biological targets .
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Pyrazole Moiety: A 1-phenyl-3-(3-isobutoxy-2-methylphenyl)pyrazole system introduces steric bulk and modulates electronic properties via the electron-withdrawing trifluoromethyl group (if present) and isobutoxy ether.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
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Thiazolidinone Precursor: 3-Benzyl-2-thioxo-1,3-thiazolidin-4-one.
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Pyrazole Aldehyde: 3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
Knoevenagel Condensation
A widely used method for introducing exocyclic double bonds in thiazolidinones :
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React 3-benzyl-2-thioxo-1,3-thiazolidin-4-one (A) with 3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (B) in ethanol/piperidine.
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Heat under reflux (Δ, 12 h) to yield the (5Z)-configured product via kinetic control .
Mechanistic Insight:
The reaction proceeds through enolate formation at C5 of the thiazolidinone, followed by nucleophilic attack on the aldehyde carbonyl. Steric hindrance from the pyrazole’s 3-isobutoxy-2-methylphenyl group favors Z-selectivity .
Heterocyclization Approaches
Alternative routes involve constructing the pyrazole-thiazolidinone hybrid via [2+3] cycloaddition:
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Condense thiourea derivatives with γ-chloroketones bearing pre-formed pyrazole units .
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Optimize reaction conditions (e.g., DCC coupling) to ensure regioselectivity at the methylene bridge .
Physicochemical Properties
Table 1: Predicted Physicochemical Parameters
| Property | Value | Method/Software |
|---|---|---|
| Molecular Weight | 583.71 g/mol | ChemDraw |
| LogP (Octanol-Water) | 4.82 | ACD/Labs |
| Topological Polar Surface | 98.5 Ų | Molinspiration |
| Solubility (Water) | <0.1 mg/mL (25°C) | SwissADME |
| Hydrogen Bond Donors | 1 (Thioxo S) | RDKit |
Analysis:
The high LogP indicates significant lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility. The polar surface area suggests moderate bioavailability via oral administration .
Biological Activity and Structure-Activity Relationships (SAR)
Antimicrobial Activity
Structural analogs demonstrate broad-spectrum effects :
Pharmacokinetic and Toxicological Considerations
Metabolic Pathways
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Phase I Metabolism: Oxidative demethylation of the isobutoxy group via CYP3A4 .
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Phase II Conjugation: Glucuronidation at the thioxo sulfur .
Toxicity Predictions
Future Directions and Applications
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